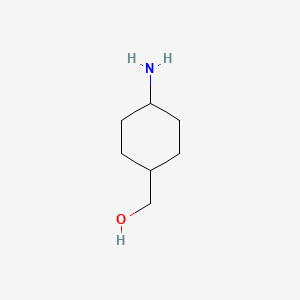

(4-Aminocyclohexyl)methanol

Beschreibung

BenchChem offers high-quality (4-Aminocyclohexyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Aminocyclohexyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-aminocyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUJZOFJZVGTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347686 | |

| Record name | trans-4-Aminocyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1467-84-1, 89854-94-4, 30134-98-6 | |

| Record name | trans-4-Aminocyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Aminocyclohex-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1r,4r)-4-aminocyclohexyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(1s,4s)-4-aminocyclohexyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Dynamics and Strategic Applications of (4-Aminocyclohexyl)methanol in Advanced Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional aliphatic scaffolds are critical for constructing complex therapeutic modalities, ranging from targeted protein degraders (PROTACs) to highly specific enzyme inhibitors. (4-Aminocyclohexyl)methanol has emerged as a highly versatile building block. Possessing both a primary amine and a primary alcohol situated on a conformationally restricted cyclohexane ring, this molecule offers unique spatial vectors and entropic advantages over traditional flexible linkers (such as PEG chains).

As a Senior Application Scientist, I have structured this technical guide to provide a deep dive into the physicochemical properties, stereochemical implications, and field-proven synthetic methodologies of (4-Aminocyclohexyl)methanol. The protocols detailed herein are designed as self-validating systems to ensure high-fidelity execution in drug development laboratories.

Physicochemical Profiling & Stereochemical Dynamics

The utility of (4-Aminocyclohexyl)methanol is heavily dictated by its stereochemistry. The cyclohexane ring adopts a chair conformation, and the relative positioning of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups fundamentally alters the molecule's spatial geometry and thermodynamic stability.

Core Molecular Data

The quantitative physicochemical parameters of the scaffold are summarized below to aid in pharmacokinetic (PK) and pharmacodynamic (PD) modeling.

| Property | Value | Causality / Significance in Drug Design |

| Molecular Formula | C₇H₁₅NO | Provides a low-molecular-weight starting point, minimizing the penalty on the final drug's total polar surface area (TPSA). |

| Molecular Weight | 129.20 g/mol | Highly favorable for Rule-of-Five compliance when incorporated into larger bifunctional molecules[1]. |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | Ensures adequate aqueous solubility while maintaining membrane permeability[1]. |

| Hydrogen Bond Donors | 2 | The -NH₂ and -OH groups serve as critical anchor points for bioconjugation or target interaction. |

| Hydrogen Bond Acceptors | 2 | Facilitates interaction with solvent or target protein residues. |

| Rotatable Bonds | 1 | The rigidity of the cyclohexane ring reduces the entropic penalty upon target binding compared to linear alkyl chains. |

Isomeric Variations

The selection between cis and trans isomers is not arbitrary; it is a calculated decision based on the required exit vectors for the resulting drug molecule.

| Isomer | CAS Number | Structural Characteristic | Strategic Application |

| trans-Isomer | 1467-84-1 | Both substituents can occupy equatorial positions, offering maximum thermodynamic stability[1]. | Preferred for linear linker extension where maximum distance between pharmacophores is required. |

| cis-Isomer | 30134-98-6 | One substituent must be axial while the other is equatorial, creating a "bent" spatial vector[2]. | Utilized when the binding pocket requires a specific geometric angle or to induce a conformational turn in a PROTAC linker. |

| Unspecified | 89854-94-4 | Racemic/mixed stereochemistry[3]. | Used in early-stage high-throughput screening before stereochemical optimization. |

Strategic Utility in Drug Development

PROTAC Linker Engineering (BCL6/IMiD Bifunctional Molecules)

Targeted protein degradation relies heavily on the linker's ability to bridge an E3 ligase ligand and a Protein of Interest (POI) ligand without causing steric clashes. In the development of BCL6/IMiD PROTACs for the treatment of lymphoma, (4-Aminocyclohexyl)methanol is utilized to modify the solvent-exposed zones of piperidine rings. The primary amine is coupled to the BCL6 ligand, while the hydroxymethyl group is functionalized to attach the immunomodulatory drug (IMiD) moiety (e.g., a thalidomide derivative)[4]. The rigidity of the cyclohexane ring prevents the linker from folding back on itself, thereby amplifying the synergistic degradation of synergistic targets like BCL6 and IKZF1/3.

Fig 1: PROTAC mechanism utilizing (4-Aminocyclohexyl)methanol as a rigid bifunctional linker.

Anti-Infective Agents (Lysyl tRNA Synthetase Inhibitors)

In the pursuit of novel therapeutics for Tuberculosis (TB), (4-Aminocyclohexyl)methanol has been employed to synthesize Lysyl tRNA Synthetase inhibitors. By reacting the primary amine of cis-(4-aminocyclohexyl)methanol with a formyl-pyrimidine derivative via reductive amination, researchers successfully generated potent sub-micromolar inhibitors[5]. The hydroxymethyl group remains available to form critical hydrogen bonds within the enzyme's active site, significantly enhancing binding affinity and bacterial growth inhibition.

Validated Synthetic Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes an analytical checkpoint to confirm causality and reaction progress.

Protocol: Reductive Amination for N-Alkylation

This protocol details the coupling of (4-Aminocyclohexyl)methanol with an aldehyde precursor, a standard procedure in synthesizing kinase inhibitors and TB therapeutics[5].

Rationale & Causality: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH₄) because STAB is a milder reducing agent. It selectively reduces the transient imine intermediate without prematurely reducing the starting aldehyde to an alcohol, ensuring high yields of the desired secondary amine.

Step-by-Step Procedure:

-

Preparation: Dissolve the aldehyde precursor (1.0 eq) and (4-Aminocyclohexyl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert nitrogen atmosphere.

-

Imine Formation: Stir the mixture at room temperature for 1 hour.

-

Validation Checkpoint 1: Extract a 10 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. The disappearance of the aldehyde mass peak and the appearance of the [M+H]⁺ peak corresponding to the imine confirms successful condensation.

-

-

Reduction: Add Sodium triacetoxyborohydride (STAB) (3.0 eq) portion-wise to the reaction mixture. Stir at room temperature for 4-12 hours.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Final Validation:

-

Validation Checkpoint 2: Perform ¹H NMR (400 MHz, CDCl₃). The successful reaction is validated by the disappearance of the aldehydic proton signal (~9.5-10.0 ppm) and the emergence of a new methylene peak (~3.5-4.0 ppm) adjacent to the newly formed secondary amine.

-

Fig 2: Self-validating reductive amination workflow for N-alkylation.

Protocol: Amide Coupling for PROTAC Linker Attachment

Rationale & Causality: When attaching (4-Aminocyclohexyl)methanol to a carboxylic acid-bearing POI ligand, HATU is utilized as the coupling reagent. HATU is highly efficient for sterically hindered aliphatic amines (like those on a cyclohexane ring) due to the formation of a highly reactive 7-aza-OBt ester intermediate. DIPEA is used as a non-nucleophilic base to deprotonate the amine without participating in the reaction.

Step-by-Step Procedure:

-

Activation: Dissolve the carboxylic acid derivative (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to form the active ester.

-

Coupling: Add (4-Aminocyclohexyl)methanol (1.1 eq) to the activated mixture. Stir at room temperature for 2-4 hours.

-

Validation Checkpoint 1: Monitor via TLC (DCM:MeOH 9:1). Use a Ninhydrin stain; the disappearance of the primary amine spot (which stains purple/pink) indicates complete consumption of the starting material.

-

-

Purification: Dilute with Ethyl Acetate, wash extensively with 5% LiCl aqueous solution (to remove DMF), followed by water and brine. Dry and concentrate.

-

Final Validation:

-

Validation Checkpoint 2: Conduct ¹³C NMR. The presence of an amide carbonyl carbon signal at ~165-170 ppm, distinct from the starting carboxylic acid, definitively validates the amide bond formation.

-

References

-

Modular PROTAC/IMiD Bifunctional Molecule Design for the Degradation of Synergistic Targets in the Treatment of Lymphoma Journal of Medicinal Chemistry - ACS Publications[Link]

-

Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis PMC - National Institutes of Health (NIH)[Link]

Sources

Whitepaper: (4-Aminocyclohexyl)methanol – Nomenclature, Stereochemistry, and Synthesis in API Development

Abstract

(4-Aminocyclohexyl)methanol is a versatile cycloaliphatic amino alcohol utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). This technical guide systematically reviews its IUPAC naming conventions, synonym landscape, and stereochemical implications in drug design. Furthermore, we detail a self-validating experimental protocol for its stereoselective synthesis, emphasizing the causality behind catalyst selection and purification strategies.

Nomenclature and Synonym Landscape

Accurate chemical nomenclature is paramount in drug development to ensure regulatory compliance and avoid costly synthesis errors. The core IUPAC name for this scaffold is (4-aminocyclohexyl)methanol . However, the compound is frequently referenced across literature and supplier catalogs using various synonyms dependent on the indexing system[1].

Table 1: Chemical Identifiers and Synonyms for (4-Aminocyclohexyl)methanol

| Identifier Type | Value / Name |

| IUPAC Name | (4-aminocyclohexyl)methanol |

| Common Synonyms | 4-aminocyclohexanemethanol; 1-Amino-4-(hydroxymethyl)cyclohexane; Aminocyclohexanemethanol |

| CAS Registry Number (trans) | 1467-84-1 |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.20 g/mol |

| SMILES (trans) | N[C@@H]1CCCC1 |

Stereochemical Significance in Drug Development

The pharmacological utility of (4-aminocyclohexyl)methanol is heavily dictated by its stereochemistry. The cis and trans isomers present distinct spatial orientations of the amino and hydroxymethyl groups, profoundly impacting their ability to form hydrogen bonds within target protein binding pockets.

-

Lysyl-tRNA Synthetase (LysRS) Inhibitors : In the development of novel therapeutics for tuberculosis, the cis-(4-aminocyclohexyl)methanol isomer is utilized to synthesize inhibitors targeting LysRS. The causality behind selecting the cis isomer lies in its spatial arrangement, which allows the 4-hydroxyl group to form a direct, stabilizing hydrogen bond with the Thr425 residue in the LysRS binding pocket[2]. This specific interaction grants the inhibitor high selectivity over human KARS1 (where the equivalent residue, Asn497, blocks pocket access)[2].

-

mPGES-1 Inhibitors : The cis isomer is also a critical precursor in the synthesis of PF-4693627, a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) explored for inflammatory conditions[3].

-

General API Building Blocks : The trans isomer (CAS: 1467-84-1) is frequently employed in the synthesis of weight-loss drug intermediates[4]. The equatorial-equatorial conformation of the 1,4-substituents in the trans isomer provides optimal thermodynamic stability for these specific pharmacophores.

Experimental Methodology: Stereoselective Synthesis of trans-(4-Aminocyclohexyl)methanol

The synthesis of the trans isomer from readily available aromatic precursors requires careful control of reduction conditions to prevent side reactions.

Causality in Experimental Design

Direct reduction of 4-aminobenzoic acid derivatives without protection often yields a mixture of cis and trans isomers alongside severe condensation impurities[4]. To achieve high purity of the trans isomer without relying on exhaustive, non-scalable column chromatography, the workflow employs:

-

Amine Protection (Phthalylation) : Protecting the primary amine prior to ester reduction is causally linked to purity. Unprotected amines will attack the ester carbonyl of adjacent molecules during reduction, leading to bimolecular condensation impurities[4].

-

Controlled Catalytic Hydrogenation : Using highly specific catalysts (e.g., Ru/C or Pt/C) ensures the aromatic ring is reduced without causing hydrogenolysis (cleavage) of the C-N bond[4].

Step-by-Step Self-Validating Protocol

Note: Every step in this protocol functions as a self-validating system, utilizing In-Process Controls (IPCs) to verify chemical transformations before proceeding.

-

Step 1: Catalytic Hydrogenation

-

Procedure: Dissolve ethyl 4-aminobenzoate in methanol. Add 5% Ru/C catalyst. Pressurize the reactor with H2 to 5.0 MPa and heat to 80°C[4].

-

Validation (IPC 1): Monitor via HPLC. The reaction is validated as complete when the aromatic UV absorption at 254 nm entirely disappears, confirming full conversion to the cyclohexane derivative.

-

-

Step 2: Amine Protection

-

Procedure: React the hydrogenated intermediate with phthalic anhydride in toluene under reflux, using a Dean-Stark trap to remove water[4].

-

Validation (IPC 2): Perform TLC (Hexane:EtOAc 3:1). The step is validated when the ninhydrin stain is negative, confirming the total consumption of the primary amine.

-

-

Step 3: Ester Reduction

-

Procedure: Cool the solution to 0°C and slowly add sodium borohydride (NaBH4) in ethanol to reduce the ester to the corresponding alcohol[4].

-

Validation (IPC 3): Conduct FT-IR analysis on an evaporated aliquot. Validation requires the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the emergence of a broad hydroxyl stretch (~3300 cm⁻¹).

-

-

Step 4: Deprotection and Isolation

-

Procedure: Reflux the intermediate with hydrazine hydrate in ethanol to cleave the phthalimide protecting group. Acidify with HCl to precipitate trans-4-aminocyclohexylmethanol hydrochloride[4].

-

Validation (IPC 4): 1H-NMR (D2O) confirms the trans configuration via the coupling constants of the axial protons at the C1 and C4 positions (large J values > 10 Hz characteristic of axial-axial coupling).

-

Workflow Visualization

The following logical diagram maps the synthetic pipeline and the critical self-validating checkpoints required to ensure high-purity API intermediate generation.

Caption: Synthetic workflow of trans-(4-Aminocyclohexyl)methanol with self-validating IPC checkpoints.

Sources

- 1. 1467-84-1 CAS Manufactory [m.chemicalbook.com]

- 2. Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]

Introduction: The Structural Imperative in Drug Development

An In-Depth Technical Guide to the Thermodynamic Stability of trans-4-Aminocyclohexylmethanol

In the landscape of modern drug discovery, the three-dimensional structure of a molecule is not merely a geometric descriptor but a primary determinant of its biological function. For researchers and drug development professionals, understanding the conformational landscape of a molecule is paramount. Flexible molecules do not exist as single, static entities but as an equilibrium of multiple, interconverting conformations.[1] The most stable conformation, or the global energy minimum, dictates how a molecule presents itself to its biological target, influencing binding affinity, selectivity, and ultimately, therapeutic efficacy.

trans-4-Aminocyclohexylmethanol is a bifunctional organic building block of significant interest in medicinal chemistry.[2] Its rigid cyclohexane core provides a reliable scaffold for presenting the amino and hydroxymethyl functionalities in a well-defined spatial orientation. A comprehensive understanding of its thermodynamic stability and conformational preferences is therefore not an academic exercise, but a critical prerequisite for its rational deployment in the design of novel therapeutics.

This guide provides a detailed analysis of the structural and thermodynamic stability of trans-4-aminocyclohexylmethanol, integrating foundational stereochemical principles with actionable experimental and computational protocols.

Conformational Landscape of a trans-1,4-Disubstituted Cyclohexane

The cyclohexane ring is not planar. To alleviate angle and torsional strain, it adopts several non-planar conformations, the most stable of which is the "chair" form.[3] In a substituted cyclohexane, each substituent can occupy one of two positions: axial (parallel to the principal C3 axis of the ring) or equatorial (pointing away from the ring's perimeter).[4]

These two chair forms are in rapid equilibrium via a process known as a "ring flip." During this inversion, all axial substituents become equatorial, and all equatorial substituents become axial.[5]

For a trans-1,4-disubstituted cyclohexane like trans-4-aminocyclohexylmethanol, the two possible chair conformations are:

-

A diequatorial (e,e) conformer, where both the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups occupy equatorial positions.

-

A diaxial (a,a) conformer, where both substituents occupy axial positions.

The thermodynamic stability of the molecule is dictated by the position of the equilibrium between these two conformers. The conformer that minimizes steric and electronic strain will be lower in energy and thus more populated at equilibrium.[6]

Governing Factors: A-Values and Steric Strain

The primary factor destabilizing axial substituents is steric hindrance with other axial atoms. Specifically, an axial substituent experiences repulsive van der Waals interactions with the two axial hydrogens on the same face of the ring (at the C-2/C-6 and C-3/C-5 positions, respectively). These are known as 1,3-diaxial interactions .[6]

The energetic cost of placing a substituent in the axial position is quantified by its conformational free energy, commonly known as the A-value .[7] A higher A-value signifies a greater steric bulk and a stronger preference for the equatorial position.

Analysis of the Diaxial Conformer

In the diaxial conformer of trans-4-aminocyclohexylmethanol, both the -NH₂ and -CH₂OH groups are forced into axial positions, leading to significant steric strain. We can estimate the total destabilization by summing the A-values of the individual substituents.

| Substituent | A-Value (kcal/mol) | Rationale & Reference |

| Amino (-NH₂) | ~1.5 | Determined by NMR studies. The value reflects the steric demand of the amino group.[7] |

| Hydroxymethyl (-CH₂OH) | ~1.75 | The steric bulk is considered comparable to that of a methyl group.[7] |

| Total Destabilization | ~3.25 | The sum of the individual A-values provides an estimate of the total steric strain in the diaxial conformer relative to the diequatorial one. |

A total destabilization energy of approximately 3.25 kcal/mol is substantial. Using the equation ΔG° = -RT ln(K) , where R is the gas constant (1.987 cal/mol·K) and T is room temperature (298 K), this energy difference corresponds to an equilibrium that overwhelmingly favors the diequatorial conformer by a ratio of over 99:1.

The Role of Intramolecular Hydrogen Bonding

In some systems, intramolecular hydrogen bonds (IMHBs) can stabilize conformations that would otherwise be sterically disfavored.[8][9] For trans-4-aminocyclohexylmethanol, an IMHB is geometrically impossible in either the diequatorial or diaxial chair conformation due to the large distance between the -NH₂ and -CH₂OH groups. Therefore, IMHBs do not play a role in stabilizing the diaxial conformer in this specific molecule.

Experimental Verification via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the foremost experimental technique for determining the conformational equilibrium of cyclohexane derivatives in solution.[2] The key principle lies in the Karplus relationship , which correlates the three-bond coupling constant (³JHH) between two vicinal protons to the dihedral angle (φ) between them.[10][11]

-

Large ³JHH (typically 8-13 Hz): Indicates an anti-periplanar relationship (φ ≈ 180°), characteristic of two protons that are both in axial positions (axial-axial coupling).

-

Small ³JHH (typically 2-5 Hz): Indicates a gauche relationship (φ ≈ 60°), characteristic of axial-equatorial or equatorial-equatorial couplings.[12]

By analyzing the coupling patterns of the protons on C-1 and C-4 (the carbons bearing the substituents), we can definitively assign the conformation.

Experimental Protocol: ¹H NMR Analysis

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of high-purity trans-4-aminocyclohexylmethanol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. The choice of solvent is critical; protic solvents like D₂O will exchange with the -NH₂ and -OH protons, causing their signals to disappear.

-

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-resolution spectrometer (≥300 MHz). Ensure adequate signal-to-noise by acquiring a sufficient number of scans.

-

Spectral Analysis:

-

Identify the multiplet corresponding to the proton on the carbon bearing the hydroxymethyl group (H-1). This signal is typically found downfield due to the deshielding effect of the oxygen atom.

-

Identify the multiplet for the proton on the carbon bearing the amino group (H-4).

-

Carefully measure the coupling constants for these multiplets.

-

-

Interpretation:

-

In the overwhelmingly stable diequatorial conformer, both H-1 and H-4 are in axial positions.

-

Therefore, the signal for H-1 should appear as a triplet of triplets (or a more complex multiplet) exhibiting at least one large axial-axial coupling constant (J_ax-ax ≈ 8-13 Hz) to its adjacent axial protons.

-

The presence of this large coupling constant is the definitive experimental evidence for the axial position of H-1 and, by extension, the equatorial position of the -CH₂OH group. Given the trans configuration, this confirms the entire molecule exists in the diequatorial conformation.

-

Computational Modeling for Energy Profiling

To complement experimental data, in silico methods provide a powerful means to quantify the energy difference between conformers.[2] Quantum mechanical methods, particularly Density Functional Theory (DFT), are well-suited for accurately calculating the relative energies and geometric properties of small molecules.[13]

A computational approach allows for the systematic evaluation of all possible conformations (chair, boat, twist-boat) and provides a quantitative Gibbs free energy (ΔG) value for the equilibrium, corroborating the qualitative predictions from A-values.

Computational Workflow

Sources

- 1. Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cyclohexane - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. reddit.com [reddit.com]

- 9. Intramolecular hydrogen bonding in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Karplus equation - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Dipole moments of trans- and cis-(4-methylcyclohexyl)methanol (4-MCHM): obtaining the right conformer for the right reason - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of (4-Aminocyclohexyl)methanol from ethyl 4-aminobenzoate

Application Note: High-Yield Synthesis and Isolation of (4-Aminocyclohexyl)methanol from Ethyl 4-Aminobenzoate

Executive Summary

The synthesis of aliphatic amino alcohols from aromatic precursors is a fundamental transformation in the development of modern pharmacophores, particularly in the synthesis of kinase inhibitors and GPCR modulators. This application note details a highly efficient, two-step synthetic protocol to convert ethyl 4-aminobenzoate (benzocaine) into (4-aminocyclohexyl)methanol. The workflow leverages a high-pressure catalytic arene hydrogenation followed by a robust hydride-mediated ester reduction, completely avoiding the need for protecting group chemistry.

Mechanistic Rationale & Strategy

To ensure a self-validating and scalable process, the chemical causality behind each step must be understood:

-

Step 1: Catalytic Arene Hydrogenation. While Palladium on carbon (Pd/C) is the industry standard for reducing nitro groups to amines[1], it is generally ineffective for the hydrogenation of isolated aromatic rings without inducing unwanted hydrogenolysis (C-N bond cleavage). To circumvent this, Ruthenium on carbon (Ru/C) is employed. Ru/C operates efficiently under high hydrogen pressure (8–15 MPa) and selectively reduces the benzene ring to a cyclohexane ring while preserving the primary amine and ester functionalities[2].

-

Step 2: Hydride Reduction of the Ester. Lithium aluminum hydride (LiAlH₄) is utilized to reduce the intermediate ester to a primary alcohol. Because the starting material contains a primary amine with acidic protons, the amine will react with LiAlH₄ to release hydrogen gas, forming a transient lithium amide complex. To compensate for this stoichiometric consumption of the reducing agent, an excess of LiAlH₄ (2.5 equivalents) is strictly required to drive the ester reduction to completion.

Synthetic Workflow Visualization

Figure 1: Two-step synthetic workflow for (4-Aminocyclohexyl)methanol from Ethyl 4-aminobenzoate.

Quantitative Data Summaries

Table 1: Reaction Parameters for Step 1 (Catalytic Hydrogenation)

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |

|---|---|---|---|---|

| Ethyl 4-aminobenzoate | 165.19 | 1.0 | 165.2 g | 1.0 mol |

| 5% Ru/C Catalyst | N/A | 5 wt% | 8.25 g | N/A |

| Tetrahydrofuran (THF) | 72.11 | Solvent | 600 mL | N/A |

| Hydrogen Gas (H₂) | 2.02 | Excess | 10 MPa | Excess |

Table 2: Reaction Parameters for Step 2 (Ester Reduction)

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |

|---|---|---|---|---|

| Ethyl 4-aminocyclohexanecarboxylate | 171.24 | 1.0 | 171.2 g | 1.0 mol |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.5 | 94.9 g | 2.5 mol |

| Anhydrous THF | 72.11 | Solvent | 1000 mL | N/A |

Detailed Step-by-Step Protocols

Protocol A: Synthesis of Ethyl 4-aminocyclohexanecarboxylate

This step converts the aromatic ring to an aliphatic system via high-pressure hydrogenation.

-

Reactor Preparation: Equip a 1 L high-pressure stainless-steel autoclave with a mechanical stirrer and internal temperature probe.

-

Charge: Add 165.2 g of ethyl 4-aminobenzoate[1], 600 mL of THF, and 8.25 g of 5% Ru/C catalyst to the autoclave[2].

-

Purge Sequence: Seal the reactor. Purge the headspace with Nitrogen (3 cycles at 1 MPa) to remove oxygen, followed by Hydrogen (3 cycles at 2 MPa).

-

Reaction: Pressurize the reactor to 10 MPa with H₂ gas. Initiate stirring (800 rpm) and heat the system to 120 °C.

-

In-Process Control (Self-Validation): Monitor the pressure drop. The reaction is deemed complete when hydrogen uptake ceases (typically 2 to 3 hours). Do not proceed until pressure stabilizes.

-

Workup: Cool the reactor to room temperature and carefully vent the residual hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Ru/C catalyst. Wash the filter cake with an additional 100 mL of THF.

-

Isolation & Post-Reaction Validation: Concentrate the filtrate under reduced pressure to yield a clear liquid.

-

Validation Check: Perform TLC (Hexanes/EtOAc). The product should exhibit no UV fluorescence (indicating complete reduction of the aromatic ring). GC analysis should confirm ≥98% purity[2].

-

Protocol B: Synthesis of (4-Aminocyclohexyl)methanol

This step reduces the ester to the target primary alcohol using a carefully quenched hydride system.

-

System Preparation: Flame-dry a 3 L, 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a mechanical stirrer. Maintain under an Argon atmosphere.

-

Hydride Suspension: Add 1000 mL of anhydrous THF to the flask and cool to 0 °C using an ice-water bath. Carefully add 94.9 g of LiAlH₄ in small portions to avoid excessive exotherms.

-

Substrate Addition: Dissolve 171.2 g of the intermediate (ethyl 4-aminocyclohexanecarboxylate) in 200 mL of anhydrous THF. Transfer this to the addition funnel and add dropwise to the LiAlH₄ suspension over 1 hour. Caution: Vigorous evolution of H₂ gas will occur due to the primary amine protons.

-

Reaction: Once the addition is complete, remove the ice bath and heat the reaction to reflux (approx. 66 °C) for 4 hours.

-

In-Process Control (Self-Validation): Quench a 0.5 mL aliquot and analyze via IR spectroscopy. The reaction is complete when the strong ester carbonyl stretch (~1730 cm⁻¹) completely disappears.

-

Fieser Workup (Critical Step): Cool the reaction mixture back to 0 °C. To prevent the formation of a gelatinous emulsion that traps the highly polar product, sequentially and dropwise add:

-

95 mL of distilled H₂O

-

95 mL of 15% aqueous NaOH

-

285 mL of distilled H₂O

-

Causality: This specific stoichiometric ratio forces the aluminum salts to precipitate as a dense, granular white solid, allowing for rapid and high-recovery filtration.

-

-

Isolation: Filter the mixture through a fritted funnel. Wash the granular salts thoroughly with hot THF (3 x 200 mL). Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford (4-Aminocyclohexyl)methanol as a solid[3].

References

- CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof. Google Patents.

- CAS 89854-94-4: (4-aminocyclohexyl)methanol. CymitQuimica.

- Benzocaine-(ethyl-d5). Benchchem.

Sources

Application Notes and Protocols: Selective Functionalization of the Hydroxyl Group in (4-Aminocyclohexyl)methanol

Introduction

(4-Aminocyclohexyl)methanol is a versatile bifunctional molecule incorporating a primary amine and a primary alcohol. This unique structure makes it a valuable building block in medicinal chemistry and materials science, where the selective modification of one functional group in the presence of the other is crucial for the synthesis of complex molecules and polymers.[1][2] The ability to selectively functionalize the hydroxyl group opens avenues for creating a diverse range of derivatives, including esters, ethers, and aldehydes, which can serve as key intermediates in drug development and the creation of novel materials.[1]

This technical guide provides a comprehensive overview of strategies for the selective functionalization of the hydroxyl group in (4-Aminocyclohexyl)methanol. We will explore both direct chemoselective methods and protection/deprotection strategies, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices will be explained to provide a deeper understanding of the underlying chemical principles.

Strategic Approaches to Hydroxyl Functionalization

The primary challenge in modifying the hydroxyl group of (4-Aminocyclohexyl)methanol is the presence of the nucleophilic amino group, which can compete in many reactions. Two main strategies can be employed to achieve selective O-functionalization:

-

Protection-Functionalization-Deprotection: This classic and robust approach involves temporarily masking the amino group with a protecting group, allowing for the unhindered functionalization of the hydroxyl group. The protecting group is then removed in a final step.

-

Direct Chemoselective Functionalization: This more elegant and atom-economical approach leverages reaction conditions or catalysts that intrinsically favor reaction at the hydroxyl group over the amino group.

The choice of strategy depends on the desired final product, the scale of the reaction, and the compatibility of the reagents with the substrate.

Figure 1: General workflow for the selective functionalization of (4-Aminocyclohexyl)methanol's hydroxyl group.

Part 1: Protection-Functionalization-Deprotection Strategy

This strategy provides a reliable and versatile route to a wide range of O-functionalized derivatives. The choice of the amine protecting group is critical and should be orthogonal to the conditions used for the subsequent hydroxyl functionalization and the final deprotection step.

Protection of the Amino Group

The most common protecting groups for amines are carbamates, such as tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc). For the functionalization of (4-Aminocyclohexyl)methanol, the Boc group is often preferred due to its stability under a wide range of conditions and its facile removal under acidic conditions.

Protocol 1: N-Boc Protection of (4-Aminocyclohexyl)methanol

-

Materials:

-

(4-Aminocyclohexyl)methanol

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve (4-Aminocyclohexyl)methanol (1.0 eq) in DCM or THF in a round-bottom flask.

-

Add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the N-Boc protected (4-Aminocyclohexyl)methanol.

-

Functionalization of the Hydroxyl Group of N-Boc-(4-Aminocyclohexyl)methanol

With the amino group protected, the hydroxyl group can be functionalized using standard organic synthesis methods.

Esterification can be achieved by reacting the N-Boc protected alcohol with a carboxylic acid, acyl chloride, or anhydride.

Protocol 2: Esterification using EDC/DMAP Coupling

This method is suitable for coupling with a wide range of carboxylic acids under mild conditions.

-

Materials:

-

N-Boc-(4-Aminocyclohexyl)methanol

-

Carboxylic acid (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve N-Boc-(4-Aminocyclohexyl)methanol (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Add DMAP (0.1 eq).

-

Cool the reaction mixture to 0 °C.

-

Add EDC (1.2 eq) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

| Parameter | Condition | Rationale |

| Coupling Agent | EDC | Forms a reactive O-acylisourea intermediate with the carboxylic acid. |

| Catalyst | DMAP | Acts as a nucleophilic catalyst to facilitate the esterification. |

| Solvent | Anhydrous DCM | Aprotic solvent to prevent hydrolysis of the activated intermediate. |

| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction, then room temperature drives the reaction to completion. |

The Williamson ether synthesis is a common method for forming ethers from alcohols.

Protocol 3: Williamson Ether Synthesis

-

Materials:

-

N-Boc-(4-Aminocyclohexyl)methanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (R-X, e.g., benzyl bromide, methyl iodide)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

-

Procedure:

-

In a flame-dried flask under nitrogen, suspend NaH (1.2 eq) in anhydrous THF.

-

Cool to 0 °C and slowly add a solution of N-Boc-(4-Aminocyclohexyl)methanol (1.0 eq) in anhydrous THF.

-

Stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Stir at room temperature or heat as necessary until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography.

-

Mild oxidation of the primary alcohol yields the corresponding aldehyde.

Protocol 4: Swern Oxidation

-

Materials:

-

N-Boc-(4-Aminocyclohexyl)methanol

-

Oxalyl chloride or Trifluoroacetic anhydride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

In a flame-dried flask under nitrogen, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C.

-

Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM.

-

Stir for 15 minutes, then add a solution of N-Boc-(4-Aminocyclohexyl)methanol (1.0 eq) in anhydrous DCM.

-

Stir for 30-60 minutes at -78 °C.

-

Add triethylamine (5.0 eq) and stir for another 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench with water and extract with DCM (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

The crude aldehyde is often used immediately in the next step without extensive purification.

-

Deprotection of the Amino Group

The final step is the removal of the Boc protecting group to liberate the free amine.

Protocol 5: Boc Deprotection

-

Materials:

-

N-Boc protected, O-functionalized derivative

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane/diethyl ether

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the N-Boc protected compound in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v) or a saturated solution of HCl in an organic solvent.

-

Stir at room temperature for 1-4 hours (monitor by TLC).

-

Concentrate the solvent under reduced pressure.

-

If TFA was used, co-evaporate with toluene to remove residual acid. If HCl was used, the product is obtained as the hydrochloride salt.

-

The product can be neutralized with a base (e.g., NaHCO₃) and extracted if the free amine is desired.

-

Figure 2: Detailed workflow of the protection-functionalization-deprotection strategy.

Part 2: Direct Chemoselective Functionalization

Direct methods are more efficient as they avoid the additional steps of protection and deprotection. However, they require careful control of reaction conditions to achieve high selectivity.

Chemoselective O-Acylation

Achieving selective O-acylation in the presence of a primary amine is challenging due to the higher nucleophilicity of the amine. However, certain conditions can favor the desired reaction.

Protocol 6: Acid-Catalyzed O-Acylation

In a sufficiently acidic medium, the amino group is protonated, rendering it non-nucleophilic and allowing for the acylation of the hydroxyl group.[3]

-

Materials:

-

(4-Aminocyclohexyl)methanol

-

Acyl chloride (R-COCl) or Carboxylic anhydride ((RCO)₂O)

-

Trifluoroacetic acid (TFA) or Methanesulfonic acid (MeSO₃H) as solvent/catalyst

-

-

Procedure:

-

Dissolve (4-Aminocyclohexyl)methanol (1.0 eq) in TFA or MeSO₃H at 0 °C.

-

Slowly add the acyl chloride or anhydride (1.1-1.5 eq).

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-cold diethyl ether to precipitate the product as its salt.

-

Filter the precipitate and wash with cold diethyl ether.

-

The product can be neutralized with a base to obtain the free amino ester.

-

Chemoselective Oxidation

TEMPO-mediated oxidations can be highly selective for primary alcohols under specific conditions.

Protocol 7: Chemoselective TEMPO-Catalyzed Oxidation

This method uses a catalytic amount of TEMPO and a stoichiometric co-oxidant to selectively oxidize the primary alcohol to an aldehyde.[4][5][6]

-

Materials:

-

(4-Aminocyclohexyl)methanol

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)

-

Trichloroisocyanuric acid (TCCA) or Sodium hypochlorite (NaOCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

Dissolve (4-Aminocyclohexyl)methanol (1.0 eq) and TEMPO (0.05 eq) in DCM.

-

Add a solution of TCCA (0.5 eq) in DCM dropwise at 0 °C.

-

Stir vigorously at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amino aldehyde.

-

| Parameter | Condition | Rationale |

| Catalyst | TEMPO | A stable radical that facilitates the selective oxidation of primary alcohols. |

| Co-oxidant | TCCA or NaOCl | Regenerates the active oxoammonium species from the hydroxylamine form of TEMPO. |

| Solvent | DCM | Aprotic solvent suitable for the reaction. |

| Selectivity | High for 1° alcohols | Under these conditions, primary alcohols are oxidized much faster than amines.[7] |

Chemoselective O-Alkylation

Direct selective O-alkylation is particularly challenging. One approach involves forming the metal alcoholate in situ under conditions that do not significantly deprotonate the amine.

Protocol 8: Selective O-Alkylation via Metal Alcoholate

This method relies on the higher acidity of the hydroxyl proton compared to the amine protons, allowing for selective deprotonation and subsequent alkylation.[8]

-

Materials:

-

(4-Aminocyclohexyl)methanol

-

Sodium metal or a strong, non-nucleophilic base (e.g., NaH in some cases, but requires careful control)

-

Alkyl halide (R-X)

-

Anhydrous solvent (e.g., Toluene, THF)

-

-

Procedure:

-

In a flame-dried flask under nitrogen, dissolve (4-Aminocyclohexyl)methanol (1.0 eq) in an anhydrous solvent.

-

Add small pieces of sodium metal (1.0 eq) and stir until the metal has completely reacted.

-

Heat may be required to initiate the reaction.

-

Once the sodium salt has formed, cool the mixture and add the alkyl halide (1.0-1.1 eq) dropwise.

-

Stir at room temperature or heat as necessary, monitoring by TLC.

-

Carefully quench the reaction with a small amount of methanol followed by water.

-

Extract the product with an appropriate organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify by column chromatography.

-

Note: This reaction requires careful optimization to minimize N-alkylation byproducts.

Summary of Functionalization Strategies

| Functionalization | Protection-First Method | Direct Chemoselective Method | Key Considerations |

| Esterification | EDC/DMAP coupling with N-Boc protected alcohol | Acid-catalyzed reaction with acyl halides/anhydrides | Direct method is faster but requires strongly acidic conditions. |

| Etherification | Williamson synthesis on N-Boc protected alcohol | In situ formation of sodium alcoholate | Direct method is challenging and prone to N-alkylation side products. |

| Oxidation (to Aldehyde) | Swern or DMP oxidation of N-Boc protected alcohol | TEMPO-catalyzed oxidation | TEMPO method is milder and often highly selective. |

Conclusion

The selective functionalization of the hydroxyl group in (4-Aminocyclohexyl)methanol is a key transformation for the synthesis of a wide array of valuable molecules. Both the protection-functionalization-deprotection strategy and direct chemoselective methods offer viable pathways to achieve this goal. The choice of method should be guided by the specific requirements of the target molecule, the desired scale of the reaction, and the available reagents and equipment. The protocols provided in this guide offer a solid foundation for researchers to successfully navigate the chemical transformations of this versatile building block.

References

-

PrepChem.com. (n.d.). Synthesis of bis (4-aminocyclohexyl)methane. [Link]

-

De Luca, L., Giacomelli, G., & Porcheddu, A. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. Organic Letters, 3(19), 3041–3043. [Link]

-

Reddy, C. B. R., Reddy, S. R., & Naidu, S. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ChemistryOpen, 3(6), 225-228. [Link]

-

American Chemical Society. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. [Link]

-

Organic Letters. (2001). A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds. [Link]

-

Bobo, T. S., et al. (2022). Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. Molecules, 27(24), 8968. [Link]

-

Nielsen, T. E., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 638–651. [Link]

- Google Patents. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Very Mild and Chemoselective Oxidation of Alcohols to Carbonyl Compounds [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. US20160194272A1 - Process for the etherification of amino alcohols - Google Patents [patents.google.com]

Application Note: Optimized Reaction Conditions for the N-Alkylation of (4-Aminocyclohexyl)methanol

Introduction & Strategic Overview

(4-Aminocyclohexyl)methanol is a highly versatile, bifunctional aliphatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. Its unique structural features—a primary amine, a primary alcohol, and a cyclohexane ring that confers precise cis/trans stereochemistry—make it a critical starting material for synthesizing IRAK4 degraders (PROTACs)[1], pan-Janus kinase (JAK) inhibitors[2], and antiobesity drug candidates like S-234462[3].

However, modifying this molecule presents two distinct synthetic challenges:

-

Chemoselectivity (N- vs. O-Alkylation): The presence of both a primary amine and a primary hydroxyl group requires reaction conditions that selectively target the nitrogen atom without requiring exhaustive protection/deprotection steps.

-

Over-Alkylation: Primary amines are notoriously prone to double alkylation. Once mono-alkylated, the resulting secondary amine often exhibits increased nucleophilicity, leading to the rapid formation of unwanted tertiary amines.

This application note details the causal logic, quantitative comparative data, and validated step-by-step protocols for achieving highly selective mono-N-alkylation of (4-aminocyclohexyl)methanol.

Mechanistic Pathways & Causal Logic

To achieve selective mono-N-alkylation, researchers must select a reaction pathway based on the nature of the alkylating agent and the desired scale of synthesis.

Reductive Amination (The Industry Standard)

Reductive amination is the most robust method for preventing over-alkylation[4]. By reacting (4-aminocyclohexyl)methanol with an aldehyde or ketone, a hemiaminal intermediate is formed, which dehydrates to an imine (or iminium ion).

-

Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over Sodium borohydride (NaBH₄) because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures that NaBH(OAc)₃ selectively reduces the protonated iminium ion rather than the unreacted starting aldehyde.

-

Prevention of Over-Alkylation: Once the secondary amine is formed, steric hindrance and the lack of a second equivalent of aldehyde (if stoichiometry is strictly controlled to 1.0 eq) prevent further reaction[5].

Direct Sₙ2 Alkylation

When the alkylating agent is an alkyl halide or sulfonate (e.g., OMs, OTs, Cl), direct Sₙ2 alkylation is employed[4].

-

Causality of Base and Solvent: A non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) is critical. Unlike K₂CO₃, which can sometimes deprotonate the primary alcohol and trigger O-alkylation, DIEA acts strictly as an acid scavenger. Polar aprotic solvents like DMF or DMSO at 60–80 °C are used to accelerate the Sₙ2 displacement while keeping the amine fully solvated[4].

Catalytic "Borrowing Hydrogen" (Green Chemistry)

For large-scale or environmentally conscious syntheses, the "borrowing hydrogen" methodology utilizes primary alcohols as the alkylating agent in the presence of a transition metal catalyst (e.g., Ru/LDH or Pd/TiO₂)[6].

-

Causality of the Catalyst: The Ru/LDH catalyst temporarily removes hydrogen from the alcohol to form an aldehyde in situ. The amine reacts with this aldehyde to form an imine, and the catalyst subsequently "returns" the hydrogen to reduce the imine to a secondary amine. This method produces water as the only byproduct and exhibits multidirectional chemoselectivity[6].

Visual Workflows

Decision tree for selecting the optimal N-alkylation strategy based on the available alkylating agent.

Mechanistic pathway of reductive amination preventing over-alkylation.

Quantitative Data Presentation

The following table summarizes the key parameters, expected yields, and chemoselectivity profiles of the three primary N-alkylation methodologies for (4-aminocyclohexyl)methanol.

| Parameter | Reductive Amination | Direct Sₙ2 Alkylation | Borrowing Hydrogen (Catalytic) |

| Alkylating Agent | Aldehydes / Ketones | Alkyl Halides / Sulfonates | Primary Alcohols |

| Core Reagents | NaBH(OAc)₃ or NaCNBH₃ | DIEA, KI (catalytic) | Ru/LDH or Pd/TiO₂ |

| Solvent | DCE, THF, or MeOH | DMF, DMSO, or MeCN | Toluene or Solvent-Free |

| Temperature | 0 °C to Room Temp (25 °C) | 60 °C to 80 °C | 100 °C to 130 °C |

| Chemoselectivity | Excellent (>98% N-selective) | Moderate (Risk of O-alkylation) | High (Highly N-selective) |

| Over-alkylation Risk | Very Low (if 1.0 eq aldehyde used) | High (Requires strict monitoring) | Low |

| Typical Yield | 75% – 95% | 50% – 70% | 80% – 95% |

| Primary Byproducts | Borate salts, Water | Amine hydrohalide salts | Water |

Experimental Protocols

Protocol A: Reductive Amination using NaBH(OAc)₃[4][7]

This protocol is highly recommended for synthesizing complex drug intermediates due to its mild conditions and high functional group tolerance.

Materials:

-

(4-Aminocyclohexyl)methanol (1.0 equiv, e.g., 10.0 mmol)

-

Target Aldehyde (1.0 equiv, 10.0 mmol)

-

Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 15.0 mmol)

-

Glacial Acetic Acid (1.0 equiv, 10.0 mmol) - Optional, depending on imine formation rate

-

1,2-Dichloroethane (DCE) or THF (0.2 M relative to amine)

Step-by-Step Procedure:

-

Imine Formation: In an oven-dried round-bottom flask purged with N₂, dissolve (4-aminocyclohexyl)methanol (10.0 mmol) and the target aldehyde (10.0 mmol) in anhydrous DCE (50 mL).

-

Acid Catalysis (If required): Add glacial acetic acid (10.0 mmol) dropwise to the stirring solution to facilitate iminium ion formation. Stir the mixture at room temperature for 1–2 hours.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (15.0 mmol) portion-wise over 15 minutes to prevent rapid off-gassing.

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12–16 hours. Monitor reaction completion via LC-MS or TLC (ninhydrin stain).

-

Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL) and stir vigorously for 30 minutes until bubbling ceases. Extract the aqueous layer with Dichloromethane (3 x 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (typically using a gradient of CH₂Cl₂:MeOH containing 1% NH₄OH to elute the secondary amine).

Protocol B: Direct Sₙ2 Alkylation[4]

Utilized when the desired alkyl group is only available as a halide or sulfonate.

Materials:

-

(4-Aminocyclohexyl)methanol (1.0 equiv, 5.0 mmol)

-

Alkyl Halide (e.g., Alkyl Bromide) (1.05 equiv, 5.25 mmol)

-

N,N-Diisopropylethylamine (DIEA) (2.5 equiv, 12.5 mmol)

-

Potassium Iodide (KI) (0.1 equiv, 0.5 mmol) - Acts as a nucleophilic catalyst via Finkelstein reaction

-

Anhydrous DMF (25 mL)

Step-by-Step Procedure:

-

Preparation: Dissolve (4-aminocyclohexyl)methanol (5.0 mmol) and DIEA (12.5 mmol) in anhydrous DMF (25 mL) at room temperature.

-

Activation: Add KI (0.5 mmol) to the solution. KI converts the alkyl chloride/bromide into a more reactive alkyl iodide in situ.

-

Alkylation: Add the alkyl halide (5.25 mmol) dropwise.

-

Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 8–12 hours.

-

Workup: Cool the mixture to room temperature and dilute with Ethyl Acetate (100 mL). Wash the organic layer extensively with LiCl (5% aqueous solution, 3 x 30 mL) to remove DMF, followed by a brine wash.

-

Isolation: Dry the organic layer (MgSO₄), concentrate, and purify via flash chromatography.

Protocol C: Green Catalytic "Borrowing Hydrogen" N-Alkylation[6]

Ideal for atom-economical synthesis utilizing stable primary alcohols.

Materials:

-

(4-Aminocyclohexyl)methanol (1.0 equiv, 5.0 mmol)

-

Primary Alcohol (Alkylating agent) (1.2 equiv, 6.0 mmol)

-

5 wt% Ru/LDH Catalyst (50 mg)

-

Toluene (10 mL)

Step-by-Step Procedure:

-

Assembly: In a sealed pressure tube or autoclave, combine (4-aminocyclohexyl)methanol, the primary alcohol, Ru/LDH catalyst, and toluene.

-

Reaction: Purge the vessel with Argon. Heat the mixture to 110 °C and stir vigorously for 24 hours.

-

Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the heterogeneous Ru/LDH catalyst (which can be washed with ethanol and recycled).

-

Concentration: Evaporate the solvent under reduced pressure to yield the crude secondary amine, which typically requires minimal purification.

References

-

Development of an Optimized Synthetic Process for an Antiobesity Drug Candidate (S-234462) Source: Organic Process Research & Development (ACS), 2022. URL:[Link]

-

Highly efficient one-pot multi-directional selective hydrogenation and N-alkylation catalyzed by Ru/LDH under mild conditions Source: Applied Catalysis A: General, 2020. URL:[Link]

-

Identification of 2-Imidazopyridine and 2-Aminopyridone Purinones as Potent Pan-Janus Kinase (JAK) Inhibitors for the Inhaled Treatment of Respiratory Diseases Source: Journal of Medicinal Chemistry (ACS), 2019. URL:[Link]

- Compounds and methods for the targeted degradation of IRAK-4 (WO2022266258A1)

- IRAK degraders and uses thereof (WO2022125790A1)

- Libraries of heteroaryl-containing macrocyclic compounds and methods of making and using the same (CA2998885A1)

Sources

- 1. US20240374588A1 - Irak4 protacs - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2022266258A1 - Compounds and methods for the targeted degradation of irak-4 - Google Patents [patents.google.com]

- 5. CA2998885A1 - Libraries of heteroaryl-containing macrocyclic compounds and methods of making and using the same - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

step-by-step laboratory synthesis of 4-aminocyclohexanemethanol

An Application Note and Protocol for the Laboratory Synthesis of 4-Aminocyclohexanemethanol

Abstract

This document provides detailed application notes and step-by-step protocols for the laboratory-scale synthesis of 4-aminocyclohexanemethanol, a valuable bifunctional building block in pharmaceutical and materials science. Two primary, field-proven synthetic routes are presented, designed for researchers, chemists, and drug development professionals. The first route details the robust reduction of commercially available trans-4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid) using lithium aluminum hydride. The second route outlines the catalytic hydrogenation of 4-aminobenzyl alcohol, offering an alternative pathway with considerations for stereochemical control. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction

4-Aminocyclohexanemethanol is a saturated cycloaliphatic amino alcohol containing both a primary amine and a primary alcohol functional group. This unique 1,4-disubstituted structure, available as both cis and trans isomers, makes it an important intermediate for the synthesis of a wide range of chemical entities, including pharmaceuticals, specialty polymers, and ligands for catalysis. The cyclohexane scaffold imparts rigidity and specific spatial arrangements to target molecules, while the amine and hydroxyl moieties offer versatile handles for further chemical modification.

The synthesis of this compound can be approached from several perspectives. The most common strategies involve either the functional group manipulation of an existing cyclohexane core or the saturation of a corresponding aromatic precursor. This guide will focus on two such representative and reliable methods:

-

Route 1: Reduction of trans-4-(aminomethyl)cyclohexanecarboxylic acid. This method leverages a readily available starting material and a powerful, well-understood reducing agent.

-

Route 2: Catalytic hydrogenation of 4-aminobenzyl alcohol. This approach involves the reduction of an aromatic ring, a fundamental transformation in organic synthesis.

Each protocol is designed to be comprehensive, detailing not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for characterization.

Part 1: Synthesis via Reduction of trans-4-(Aminomethyl)cyclohexanecarboxylic Acid (Tranexamic Acid)

Principle and Rationale

This synthetic route employs the powerful hydride donor, lithium aluminum hydride (LiAlH₄), to reduce the carboxylic acid moiety of tranexamic acid directly to a primary alcohol. LiAlH₄ is one of the few reagents capable of reducing carboxylic acids under standard laboratory conditions; milder reagents like sodium borohydride (NaBH₄) are generally unreactive[1].

The mechanism involves several key steps. First, the acidic proton of the carboxylic acid and the two protons on the ammonium group (under neutral or acidic conditions, the amino acid exists as a zwitterion) react with the hydride to liberate hydrogen gas. Subsequently, the carboxylate is coordinated to the aluminum species and is reduced in a stepwise manner, proceeding through an aldehyde intermediate which is immediately further reduced to the primary alcohol[2]. Due to the initial acid-base reactions, a significant excess of LiAlH₄ is required to ensure complete reduction.

Causality of Experimental Choices:

-

Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, the reaction must be conducted in a dry solvent (e.g., tetrahydrofuran, THF) and under an inert atmosphere (e.g., Nitrogen or Argon)[3].

-

Solvent: Anhydrous THF is an ideal solvent as it is relatively unreactive towards LiAlH₄ and effectively solvates the intermediate aluminum complexes.

-

Workup Procedure: A careful, controlled quenching of the reaction is critical for safety and product isolation. The Fieser workup (sequential addition of water, aqueous NaOH, and then more water) is a widely used method that decomposes the excess LiAlH₄ and precipitates the aluminum salts as a granular, easily filterable solid[3].

Reaction Scheme

Experimental Protocol: Route 1

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| trans-4-(Aminomethyl)cyclohexanecarboxylic acid | 157.21 | 10.0 g | 0.0636 | 1.0 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 7.24 g | 0.191 | 3.0 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 250 mL | - | - |

| Deionized Water | 18.02 | 7.2 mL + 21.6 mL | - | - |

| 15% (w/v) Sodium Hydroxide (aq) | 40.00 | 7.2 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~10 g | - | - |

Step-by-Step Methodology

-

Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Preparation: In the reaction flask, suspend lithium aluminum hydride (7.24 g) in anhydrous THF (150 mL). Cool the suspension to 0 °C using an ice-water bath.

-

Substrate Addition: Slowly and carefully add solid trans-4-(aminomethyl)cyclohexanecarboxylic acid (10.0 g) in small portions to the stirred LiAlH₄ suspension over a period of 30-45 minutes. Caution: Vigorous gas evolution (H₂) will occur. The rate of addition must be controlled to prevent excessive foaming and a runaway reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12-18 hours.

-

Monitoring: The reaction progress can be monitored by taking a small aliquot, quenching it carefully, and analyzing by Thin Layer Chromatography (TLC) after derivatization of the amine (e.g., with ninhydrin stain).

-

Quenching (Workup): After the reaction is complete (starting material consumed), cool the flask back down to 0 °C in an ice-water bath. Quench the reaction by the slow, dropwise addition of the following, in sequence:

-

7.2 mL of deionized water.

-

7.2 mL of 15% aqueous sodium hydroxide solution.

-

21.6 mL of deionized water. Note: A white granular precipitate of aluminum salts should form. Allow the mixture to stir vigorously for 30 minutes at room temperature.

-

-

Isolation: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF (2 x 50 mL).

-

Purification: Combine the filtrate and washings. Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: The resulting solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel using a gradient of dichloromethane/methanol containing a small amount of triethylamine (e.g., 1%) to prevent tailing.

Characterization

The final product, trans-4-aminocyclohexanemethanol, is a white solid. Its identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. The hydrochloride salt can also be prepared for analysis or storage.[4]

Safety Precautions

| Hazard | Precaution |

| Lithium Aluminum Hydride (LiAlH₄) | Pyrophoric solid, reacts violently with water and protic solvents to produce flammable H₂ gas. Handle only in an inert atmosphere (glove box or Schlenk line). Wear fire-retardant lab coat, safety glasses, and gloves. |

| Anhydrous THF | Highly flammable liquid. Can form explosive peroxides upon storage. Use only peroxide-free THF. Work in a well-ventilated fume hood away from ignition sources. |

| Hydrogen Gas (H₂) Evolution | Flammable gas is produced during substrate addition and quenching. Ensure the reaction is well-ventilated and conducted in a fume hood. |

| Sodium Hydroxide (NaOH) | Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. |

Workflow Diagram: Route 1

Caption: Experimental workflow for the synthesis of 4-aminocyclohexanemethanol via LiAlH₄ reduction.

Part 2: Synthesis via Catalytic Hydrogenation of 4-Aminobenzyl Alcohol

Principle and Rationale

This route achieves the synthesis by reducing the aromatic ring of 4-aminobenzyl alcohol to the corresponding cyclohexane ring. This transformation is a classic example of heterogeneous catalytic hydrogenation.

The choice of catalyst is paramount as it influences both the reaction efficiency and, critically, the stereochemical outcome (cis/trans isomer ratio). Rhodium and Ruthenium catalysts are often employed for the hydrogenation of aromatic rings under milder conditions than older methods. The reaction is typically performed in a high-pressure reactor (autoclave) to ensure a sufficient concentration of hydrogen in the liquid phase.

Causality of Experimental Choices:

-

Catalyst: Ruthenium-on-carbon (Ru/C) or Rhodium-on-carbon (Rh/C) are effective catalysts for benzene ring hydrogenation. The choice of catalyst can significantly influence the cis/trans ratio of the product.

-

Solvent: Protic solvents like water or ethanol are commonly used. A recent green chemistry approach demonstrated that a compressed CO₂/water system can significantly accelerate the reaction rate while maintaining high yields[5].

-

Pressure and Temperature: Elevated hydrogen pressure (e.g., 50-100 bar) and temperature (e.g., 80-150 °C) are generally required to overcome the aromatic stabilization energy of the benzene ring.

Reaction Scheme

Experimental Protocol: Route 2

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 4-Aminobenzyl Alcohol | 123.15 | 10.0 g | Substrate |

| 5% Ruthenium on Carbon (Ru/C) | - | 0.5 - 1.0 g | Catalyst (handle as pyrophoric when dry) |

| Solvent (e.g., Water or Ethanol) | - | 200 mL | |

| Hydrogen Gas (H₂) | 2.02 | 50-100 bar | Reducing agent |

Step-by-Step Methodology

-

Reactor Charging: Place 4-aminobenzyl alcohol (10.0 g) and the solvent (200 mL) into the stainless-steel vessel of a high-pressure autoclave.

-

Catalyst Addition: Under a flow of inert gas (to prevent ignition of the dry catalyst), carefully add the 5% Ru/C catalyst (0.5 g). Caution: Hydrogenation catalysts can be pyrophoric and should be handled with care, preferably wet or under an inert atmosphere.

-

Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the vessel several times with a low pressure of nitrogen or argon to remove all oxygen, followed by several purges with hydrogen gas.

-

Reaction: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 70 bar). Begin stirring and heat the reactor to the target temperature (e.g., 120 °C).

-

Monitoring: Monitor the reaction by observing the pressure drop from the hydrogen cylinder, which indicates gas uptake. The reaction is typically complete within 6-24 hours.

-

Cooldown and Depressurization: Once hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

-

Isolation: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue contains a mixture of cis and trans isomers of 4-aminocyclohexanemethanol.

-

Isomer Separation (Optional): If a specific isomer is required, the mixture can be separated by fractional crystallization of the free base or a salt derivative, or by column chromatography.

Safety Precautions

| Hazard | Precaution |

| High-Pressure Hydrogen Gas | Extremely flammable and explosive. All operations must be conducted in a designated area with appropriate safety shielding (blast shield) and ventilation. Use only certified high-pressure equipment and follow all safety protocols for its operation. |

| Pyrophoric Catalysts | Catalysts like Ru/C or Pd/C can ignite spontaneously in air, especially when dry and containing adsorbed hydrogen. Handle under an inert atmosphere or as a wet slurry. Never add a dry catalyst to a flammable solvent in the presence of air. |